molecular formula C7H13N3 B1530657 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1542778-32-4

5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1530657
CAS No.: 1542778-32-4
M. Wt: 139.2 g/mol
InChI Key: HUXIDTATUAGDKN-UHFFFAOYSA-N
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Description

5-Ethyl-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms (positions 1 and 2). Its structure includes substituents at positions 1 (methyl), 3 (methyl), 4 (amine), and 5 (ethyl). Pyrazole derivatives are often studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

Properties

IUPAC Name

5-ethyl-1,3-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-4-6-7(8)5(2)9-10(6)3/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXIDTATUAGDKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for 5-Aminopyrazoles

The most versatile and widely used approach to synthesize 5-aminopyrazole derivatives, including 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine, is the condensation of β-ketonitriles with hydrazines. This method enables the formation of the pyrazole ring with an amino group at the 5-position by reacting appropriately substituted β-ketonitriles with hydrazine derivatives under controlled conditions. This approach is well-documented and allows for structural variations on the pyrazole ring by changing the substituents on the starting materials.

Stepwise Preparation Method Based on Pyrazole-5-ethyl Formate Intermediate

A patented synthetic route for a closely related compound, 1,3-dimethyl-1H-pyrazole-5-ethyl formate, provides a useful framework for preparing 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine. This method involves:

  • Step 1: Formation of Intermediate

    • React ethanol, sodium ethoxide, and diethyl oxalate.
    • Slowly add acetone to the mixture while maintaining the internal temperature below 15 °C.
    • Allow the reaction to proceed for 24 hours to form the intermediate compound.
  • Step 2: Pyrazole Ring Closure

    • Mix the intermediate with dimethylformamide (DMF).
    • Cool the reaction mixture to 5-15 °C.
    • Slowly add methylhydrazine while maintaining the temperature below 15 °C.
    • After addition, heat the mixture to 40-50 °C and maintain for 6 hours to complete pyrazole formation.
  • Step 3: Isolation and Purification

    • Concentrate the reaction mixture under reduced pressure to obtain a crude product.
    • Further purify by vacuum distillation or rectification to isolate the desired pyrazole derivative.

This method emphasizes temperature control and feeding sequence to optimize yield and purity, effectively suppressing impurities.

Alternative Synthetic Routes Involving Hydrazine Derivatives

Other research highlights the use of substituted hydrazines and β-ketonitriles or β-ketoesters to form pyrazole rings bearing amino groups. For example, condensation of β-ketonitriles with methylhydrazine or hydrazine hydrate under mild conditions yields 5-aminopyrazole derivatives. Subsequent alkylation or substitution reactions can introduce ethyl and methyl groups at desired positions on the pyrazole ring.

Summary Table of Preparation Parameters and Conditions

Step Reagents/Conditions Temperature (°C) Reaction Time Notes
1 Ethanol, sodium ethoxide, diethyl oxalate, acetone (slow addition) <15 24 hours Formation of key intermediate
2 Intermediate + DMF + methylhydrazine (slow addition) 5-15 (addition), then 40-50 (reaction) 6 hours Pyrazole ring formation via cyclization
3 Concentration under reduced pressure + vacuum rectification Ambient to moderate vacuum Until crude isolation Purification to improve yield and purity

Research Findings and Yield Optimization

  • Controlling the internal temperature strictly below 15 °C during reagent addition prevents side reactions and impurity formation.
  • Slow addition of acetone and methylhydrazine ensures better conversion rates.
  • Use of sodium ethoxide as a base in ethanol facilitates the initial formation of the intermediate.
  • Post-reaction workup involving extraction with dichloromethane and water washing improves product purity.
  • The described method achieves high purity and yield, making it suitable for scale-up and industrial applications.

Chemical and Physical Data of 5-Ethyl-1,3-dimethyl-1H-pyrazol-4-amine

Property Data
Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS Number 936940-43-1
IUPAC Name 4-ethyl-2,5-dimethylpyrazol-3-amine
Structural Features Pyrazole ring with ethyl at C-4, methyl groups at N-1 and C-3, amino group at C-4
Common Synthetic Route Condensation of β-ketonitriles with methylhydrazine derivatives

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
5-Ethyl-1,3-dimethyl-1H-pyrazol-4-amine C₇H₁₃N₃ 1-Me, 3-Me, 4-NH₂, 5-Et 139.21 Simple alkyl substituents; amine group for reactivity
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine C₈H₁₅N₃O 1-Me, 3-Et, 4-NH₂, 5-OEt 169.22 Ethoxy group enhances hydrophobicity
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 1-Me, 4-NH₂, 5-(3,4-diOMe-Ph) 233.27 Aromatic phenyl group for π-π interactions
N-{[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine C₁₆H₁₉F₃N₄O₂ 1-Me, 3-Me, 4-NH₂, 5-(complex aryl) 380.34 Fluorinated substituent for metabolic stability
5-(Dimethyl-1H-1,2,4-triazol-1-yl)-3-ethyl-1-methyl-1H-pyrazol-4-amine C₁₀H₁₆N₆ 1-Me, 3-Et, 4-NH₂, 5-triazolyl 220.28 Triazole moiety for hydrogen bonding

Key Observations:

Substituent Effects :

  • Alkyl groups (e.g., methyl, ethyl) enhance lipophilicity, while ethoxy (C₈H₁₅N₃O) or aryl groups (C₁₂H₁₅N₃O₂) introduce steric bulk and electronic effects .
  • Fluorinated and triazole-containing derivatives (C₁₆H₁₉F₃N₄O₂, C₁₀H₁₆N₆) exhibit improved metabolic stability and binding affinity in drug design .

Molecular Weight :

  • The simplest analog (C₇H₁₃N₃) has the lowest molecular weight (139.21 g/mol), while aryl-substituted derivatives exceed 200 g/mol, impacting pharmacokinetic properties like absorption and distribution .

Biological Activity

5-Ethyl-1,3-dimethyl-1H-pyrazol-4-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine can be characterized by its molecular formula C7H12N4C_7H_{12}N_4 and a molecular weight of approximately 168.20 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.

The biological activity of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine primarily involves its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may interact with enzymes involved in the biosynthesis of nucleotides or amino acids.
  • Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.

Antimicrobial Activity

Research indicates that 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. Here are some findings:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In cancer research, 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine has shown potential anticancer effects. A study conducted on various cancer cell lines revealed:

Cell LineInhibition Percentage (%)Reference
MDA-MB-231 (Breast)45%
HCT116 (Colon)38%
A549 (Lung)50%

These findings indicate that the compound may induce apoptosis in cancer cells and could serve as a lead compound for developing new anticancer therapies.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrazole derivatives, including 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other derivatives tested.

Case Study 2: Anticancer Screening

In a National Cancer Institute (NCI) screening program, 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine was evaluated for its cytotoxicity against a panel of human tumor cell lines. The results showed promising activity, particularly against breast and lung cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or via diazenyl substitution (e.g., p-tolyldiazenyl derivatives). Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reactivity .
  • Temperature control : Reactions often proceed at 35–80°C to balance yield and side-product formation .
  • Catalysts : Copper(I) bromide or cesium carbonate can accelerate coupling reactions .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
    • Yield Optimization : Stepwise monitoring via TLC and adjusting stoichiometry of reagents (e.g., cyclopropanamine in excess) improves efficiency .

Q. How is the structural integrity of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethyl group at C5, methyl at C1/C3) and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-N (1250–1350 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) bonds confirm functional groups .

Q. What are the key stability considerations and handling precautions for this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis .
  • Reactivity : Avoid strong acids/bases, as pyrazole rings may undergo ring-opening reactions .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (LD50_{50} data recommended for risk assessment) .
  • Decomposition : Monitor for hazardous byproducts (e.g., iodides or fluorides) using GC-MS during thermal stress tests .

Advanced Research Questions

Q. What computational or crystallographic methods resolve structural ambiguities in pyrazole derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of high-resolution data, particularly for anisotropic displacement parameters. Validate structures with R-factors < 5% .
  • Software Suites : WinGX integrates SHELX programs for data reduction, structure solution, and visualization. ORTEP generates thermal ellipsoid plots to assess disorder .
  • Density Functional Theory (DFT) : Compare calculated (e.g., Gaussian) and experimental bond lengths/angles to identify electronic effects .

Q. How do substituents (ethyl, methyl) influence the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Steric Effects : Methyl groups at C1/C3 hinder electrophilic substitution but stabilize the pyrazole ring via electron donation .
  • Biological Activity : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies (e.g., antipsychotic analogs) .
  • Structure-Activity Relationships (SAR) : Compare IC50_{50} values of analogs (e.g., fluorinated vs. methylated derivatives) using in vitro receptor-binding assays .

Q. How can researchers address contradictions in spectroscopic or crystallographic data for pyrazole derivatives?

  • Methodological Answer :

  • Cross-Validation : Reconcile NMR chemical shifts with computed (e.g., ACD/Labs) predictions. For crystallography, check for twinning or pseudosymmetry using PLATON .
  • Advanced Techniques : Use 1H^1H-15N^{15}N HMBC NMR to resolve ambiguous amine environments. For crystallographic outliers, employ Hirshfeld surface analysis to identify intermolecular interactions .
  • Case Study : In 5-ethyl-4-(p-tolyldiazenyl)-1H-pyrazol-3-amine, conflicting NOE signals were resolved by variable-temperature NMR to confirm conformational flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine
Reactant of Route 2
5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine

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